Welcome to the BenchChem Online Store!
molecular formula C5H3BrClNO B1355242 5-Bromo-2-chloropyridine 1-oxide CAS No. 889865-43-4

5-Bromo-2-chloropyridine 1-oxide

Cat. No. B1355242
M. Wt: 208.44 g/mol
InChI Key: ZNOXDBXBFJQERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08158652B2

Procedure details

With cooling with ice, trifluoroacetic anhydride (11.9 mL, 84.2 mmol) was added to a chloroform (50 mL) solution of 5-bromo-2-chloropyridine (8.1 g, 42.1 mmol) and percarbamide (8.3 g, 88.4 mmol), and stirred at room temperature for 1 hour. Sodium thiosulfate water was added to the reaction mixture, then stirred at room temperature for 40 minutes, and extracted twice with chloroform. The organic layer was washed with saturated sodium bicarbonate water and saturated brine, dried with anhydrous sodium sulfate and concentrated under reduced pressure. Ethyl acetate was added to the residue, and the resulting solid was taken out through filtration, washed with diethyl ether and dried to obtain the entitled compound (6.85 g, 78%) as a yellow solid.
Quantity
11.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
8.3 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(OC(=O)C(F)(F)F)=[O:4].[Br:14][C:15]1[CH:16]=[CH:17][C:18]([Cl:21])=[N:19][CH:20]=1.C(N)(N)=O.OO.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)(Cl)Cl>[Br:14][C:15]1[CH:16]=[CH:17][C:18]([Cl:21])=[N+:19]([O-:4])[CH:20]=1 |f:2.3,4.5.6.7|

Inputs

Step One
Name
Quantity
11.9 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
8.1 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)Cl
Name
Quantity
8.3 g
Type
reactant
Smiles
C(=O)(N)N.OO
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 40 minutes
Duration
40 min
EXTRACTION
Type
EXTRACTION
Details
extracted twice with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium bicarbonate water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue
FILTRATION
Type
FILTRATION
Details
the resulting solid was taken out through filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC(=[N+](C1)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.85 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.